8-Bromoquinolin-7-yl acetate
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Overview
Description
8-Bromoquinolin-7-yl acetate is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-7-yl acetate typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to yield 7-bromoquinolin-8-ol. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinolin-7-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted quinoline derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, often with altered functional groups.
Scientific Research Applications
8-Bromoquinolin-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 8-Bromoquinolin-7-yl acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The bromine atom and acetate group may enhance its binding affinity and specificity for certain targets, leading to its observed biological activities .
Comparison with Similar Compounds
8-Bromoquinoline: A closely related compound with similar chemical properties but lacking the acetate group.
7-Bromoquinolin-8-ol: An intermediate in the synthesis of 8-Bromoquinolin-7-yl acetate, with a hydroxyl group instead of an acetate group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H8BrNO2 |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
(8-bromoquinolin-7-yl) acetate |
InChI |
InChI=1S/C11H8BrNO2/c1-7(14)15-9-5-4-8-3-2-6-13-11(8)10(9)12/h2-6H,1H3 |
InChI Key |
GMOFDGYSGTYLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=CC=N2)C=C1)Br |
Origin of Product |
United States |
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